molecular formula C19H36O2 B055201 Methyl oleate CAS No. 112-62-9

Methyl oleate

Cat. No.: B055201
CAS No.: 112-62-9
M. Wt: 296.5 g/mol
InChI Key: QYDYPVFESGNLHU-ZHACJKMWSA-N
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Description

Methyl oleate is an organic compound with the molecular formula C₁₉H₃₆O₂. It is an ester formed from oleic acid and methanol. This compound is a colorless liquid at room temperature and is known for its characteristic odor. This compound is a significant component of biodiesel and is widely used in various industrial applications due to its favorable chemical properties.

Mechanism of Action

Target of Action

Methyl oleate, also known as methyl cis-9-octadecenoate, is a methyl ester of oleic acid . It primarily targets the C=C double bond in oleic acid . This bond is crucial for the compound’s interaction with its targets and the subsequent changes that occur.

Mode of Action

This compound interacts with its targets through a process called olefin metathesis . This is a reaction that results in the redistribution of the carbon-carbon double bonds in olefins (alkenes). In the case of this compound, it undergoes metathesis to yield 50% (equilibrium conversion) of 9-octadecene (a lube oil range hydrocarbon intermediate) and dimethyl 9-octadecendioate (used for the production of macrocyclic compounds) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the olefin metathesis pathway . This pathway involves the breaking and making of carbon-carbon double bonds, leading to the formation of new compounds. The downstream effects include the production of a variety of platform chemicals with potential industrial applications .

Pharmacokinetics

Given its lipophilic nature , it can be inferred that it may have good bioavailability and could be distributed widely in the body

Result of Action

The action of this compound results in the production of new compounds. For instance, it can yield 9-octadecene, a lube oil range hydrocarbon intermediate, and dimethyl 9-octadecendioate, which is used for the production of macrocyclic compounds . These products have potential industrial applications, demonstrating the utility of this compound’s action.

Action Environment

The action of this compound can be influenced by environmental factors. For example, the this compound monolayers at the air-water interface undergo ozonolysis, resulting in the rapid loss of material through the cleavage of the C=C bond and the evaporation/dissolution of reaction products . This suggests that the presence of ozone and the interface between air and water can significantly affect the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Methyl oleate plays a crucial role in biochemical reactions, particularly in the hydration of unsaturated C–C bonds . The enzyme oleate hydratase catalyzes the addition of water to the C=C double bond of oleic acid to produce ®-10-hydroxystearic acid . This enzyme requires an FAD cofactor that functions to optimize the active site structure .

Cellular Effects

The cellular effects of this compound are primarily related to its role in detoxifying free long-chain fatty acids . These fatty acids can potentially destroy outer membranes, causing lysis of protoplasts and subsequent leakage of proteins, cell-associated fatty acids, and nucleic acids .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the enzyme oleate hydratase . The enzyme requires an FAD cofactor that functions to optimize the active site structure . A wide range of unsaturated fatty acids can be hydrated at the C10 and in some cases the C13 position .

Temporal Effects in Laboratory Settings

It is known that the enzyme oleate hydratase, which interacts with this compound, can be improved through systematic protein engineering and directed evolution .

Metabolic Pathways

This compound is involved in the metabolic pathway of the hydration of unsaturated C–C bonds . The enzyme oleate hydratase, which requires an FAD cofactor, plays a crucial role in this process .

Subcellular Localization

It is known that fatty acid hydratases, which interact with this compound, are unique to microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl oleate is primarily synthesized through the esterification of oleic acid with methanol. This reaction typically involves the use of a catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated and refluxed for about 10 hours. After the reaction is complete, the mixture is cooled to room temperature, and the pH is adjusted to neutral using sodium methoxide. The product is then washed with water, dried using anhydrous calcium chloride, and purified by reduced pressure distillation .

Industrial Production Methods

In industrial settings, this compound is produced by adding oleic acid and methanol into a pressure reaction kettle, followed by the addition of a methanesulfonic acid catalyst. The mixture undergoes primary esterification at 140°C and 0.7 MPa. After pressure relief, additional methanol is added for secondary esterification under the same conditions. The crude this compound is separated from the catalyst using a centrifugal machine, and the final product is obtained through distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl oleate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: It can be reduced to form saturated esters.

    Substitution: this compound can participate in substitution reactions, such as halogenation and hydroxybromination.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl oleate has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in chromatographic analysis and as an intermediate in the synthesis of various chemicals.

    Biology: Employed in studies related to lipid metabolism and as a model compound for studying ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of detergents, emulsifiers, wetting agents, stabilizers, textile treatments, plasticizers, rubbers, and waxes.

Comparison with Similar Compounds

Methyl oleate is often compared with other fatty acid esters such as:

This compound is unique due to its single double bond, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

methyl (E)-octadec-9-enoate
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InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDYPVFESGNLHU-ZHACJKMWSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H36O2
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DSSTOX Substance ID

DTXSID9062435, DTXSID40883778
Record name 9-Octadecenoic acid, methyl ester
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Record name 9-Octadecenoic acid, methyl ester, (9E)-
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Molecular Weight

296.5 g/mol
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Physical Description

Liquid; NKRA, Liquid; mp = 9 deg C; [Sigma-Aldrich MSDS]
Record name Fatty acids, C16-18 and C18-unsatd., Me esters
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Record name 9-Octadecenoic acid, methyl ester, (9E)-
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CAS No.

1937-62-8, 67762-38-3, 2462-84-2
Record name Methyl elaidate
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Record name Methyl elaidate
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Record name Fatty acids, C16-18 and C18-unsatd., Me esters
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Record name 9-Octadecenoic acid, methyl ester, (9E)-
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Record name 9-Octadecenoic acid, methyl ester
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Record name 9-Octadecenoic acid, methyl ester
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Record name 9-Octadecenoic acid, methyl ester, (9E)-
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Record name Methyl 9-octadecenoate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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